molecular formula C9H15N3O2S B14079600 2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid

2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid

Cat. No.: B14079600
M. Wt: 229.30 g/mol
InChI Key: ONAWDGXCZMVYMN-UHFFFAOYSA-N
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Scientific Research Applications

Ovothiol C has a wide range of scientific research applications due to its unique chemical properties and biological activities . In chemistry, it is used as a model compound to study redox reactions and thiol chemistry In biology, ovothiol C is investigated for its role in cellular redox balance and its potential as a biomarker for oxidative stress In medicine, ovothiol C is explored for its antioxidant and anti-inflammatory properties, with potential applications in treating diseases related to oxidative stress, such as cancer and neurodegenerative disorders

Mechanism of Action

The mechanism of action of ovothiol C involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. Ovothiol C can chelate metal ions, such as copper and iron, which are involved in the generation of ROS. Additionally, ovothiol C modulates cellular antioxidant defense systems by activating enzymes like superoxide dismutase and catalase. These actions help maintain cellular redox balance and protect against oxidative stress.

Comparison with Similar Compounds

Ovothiol C is often compared with other sulfur-containing amino acids, such as ergothioneine and selenoneine. While all these compounds exhibit antioxidant properties, ovothiol C is unique due to its specific structure and reactivity. Ergothioneine, for example, has a sulfur atom attached to the C2 position of the imidazole ring, whereas ovothiol C has the sulfur at the C5 position. This difference in structure leads to variations in their chemical reactivity and biological activities. Selenoneine, on the other hand, contains selenium instead of sulfur, which imparts different redox properties.

Similar Compounds

  • Ergothioneine
  • Selenoneine
  • Ovothiol A
  • Ovothiol B

Ovothiol C stands out among these compounds due to its unique chemical structure and potent antioxidant properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2S/c1-11(2)7(9(13)14)4-6-8(15)10-5-12(6)3/h5,7,15H,4H2,1-3H3,(H,13,14)

InChI Key

ONAWDGXCZMVYMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1CC(C(=O)O)N(C)C)S

Origin of Product

United States

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